molecular formula C11H9Cl3N2O2 B14023340 ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate HCl

ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate HCl

Cat. No.: B14023340
M. Wt: 307.6 g/mol
InChI Key: PZBNKJRQKZYOAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate hydrochloride typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the 1,5-naphthyridine skeleton . The reaction conditions often include high temperatures and specific catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as condensation reactions, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce various derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology and Medicine: In biology and medicine, ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate hydrochloride is studied for its potential therapeutic properties. It has shown promise in the development of drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronic applications .

Mechanism of Action

The mechanism of action of ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate hydrochloride involves its interaction with molecular targets in biological systems. It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine and ethyl ester groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H9Cl3N2O2

Molecular Weight

307.6 g/mol

IUPAC Name

ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H8Cl2N2O2.ClH/c1-2-17-11(16)6-5-14-7-3-4-8(12)15-10(7)9(6)13;/h3-5H,2H2,1H3;1H

InChI Key

PZBNKJRQKZYOAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)Cl.Cl

Origin of Product

United States

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